molecular formula C4H9N B051885 Cyclobutylamine CAS No. 2516-34-9

Cyclobutylamine

Cat. No.: B051885
CAS No.: 2516-34-9
M. Wt: 71.12 g/mol
InChI Key: KZZKOVLJUKWSKX-UHFFFAOYSA-N
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Description

Cyclobutylamine (CAS 2516-34-9) is a four-membered cyclic aliphatic amine with the molecular formula C₄H₉N and a molecular weight of 71.12 g/mol. It is characterized by a strained cyclobutane ring, contributing to its unique reactivity and applications in organic synthesis and pharmaceuticals. Key physical properties include a boiling point of 81.45°C, density of 0.833 g/cm³, and a melting point of -4°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylamine can be synthesized through several methods:

Industrial Production Methods: In an industrial setting, this compound can be produced by the hydrogenation of cyclobutanone in the presence of benzylamine and palladium on carbon as a catalyst. The reaction is carried out in an autoclave at elevated temperatures and pressures, followed by purification through distillation .

Chemical Reactions Analysis

Cyclobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidative Reagents: Lead tetraacetate, iodosobenzene diacetate.

    Catalysts: Palladium on carbon.

    Solvents: Toluene, water.

Major Products Formed:

    Hydroxylated Derivatives: Produced through selective hydroxylation.

    7-Azaindoles: Formed in reactions with dihalopyridines.

Scientific Research Applications

Medicinal Chemistry

Role as a Synthetic Intermediate

Cyclobutylamine derivatives are increasingly recognized as versatile synthetic intermediates in the development of pharmaceutical compounds. They serve as key components in drug candidates and are utilized in fragment-based drug discovery due to their ability to mimic sp³-rich bioisosteres of aryl groups. This characteristic is particularly valuable for optimizing the pharmacological properties of drug molecules .

Case Study: P450 BM3 Hydroxylation

Recent studies have demonstrated the use of engineered P450 BM3 enzymes for the selective hydroxylation of this compound derivatives. This biocatalytic approach allows for high regioselectivity and stereoselectivity, producing valuable bifunctional intermediates that can be further developed into pharmaceutical agents. The hydroxylation process provides access to enantiomerically enriched products, which are crucial for medicinal chemistry applications .

Organic Synthesis

Microwave-Assisted Synthesis

This compound has been employed as a substrate in microwave-assisted synthesis methods. For instance, it is used in the synthesis of 7-azaindoles from dihalopyridines, showcasing its utility in accelerating chemical reactions and improving yields . This method highlights the efficiency of this compound in facilitating complex organic transformations.

Diverse Functionalization

The ability to functionalize this compound derivatives through selective oxidation reactions further expands its application scope. The P450 BM3 enzyme system has been shown to effectively hydroxylate this compound at unactivated sites, leading to the generation of diverse chemical entities that can be utilized in various synthetic pathways .

Material Science

Porous Materials and Catalysis

This compound derivatives are also explored in the context of porous materials and catalysis. Their structural properties make them suitable for integration into zeolite frameworks and other porous materials, enhancing their catalytic capabilities . This application is particularly relevant in the development of advanced materials for environmental and industrial processes.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings/Notes
Medicinal ChemistrySynthetic intermediates for drugsVital for fragment-based drug discovery
Organic SynthesisMicrowave-assisted synthesisEffective substrate for rapid synthesis
FunctionalizationSelective hydroxylation using P450 BM3High regioselectivity; enantiomerically enriched products
Material ScienceIntegration into porous materialsEnhances catalytic properties

Mechanism of Action

The mechanism of action of cyclobutylamine involves its interaction with specific molecular targets and pathways. For instance, in the selective hydroxylation reactions, engineered P450 BM3 enzymes facilitate the oxidation of this compound at chemically unactivated sites, leading to the formation of hydroxylated derivatives . These reactions are highly regioselective and stereoselective, making this compound a valuable intermediate in drug discovery and development.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Ring Strain Key Interactions
Cyclobutylamine C₄H₉N 81.45 0.833 High Hydrophobic, H-bonding
Cyclopropylamine C₃H₇N 50–52 0.816 Very High High reactivity in ring-opening
Cyclopentylamine C₅H₁₁N 106–108 0.864 Moderate Flexible hydrophobic binding
Cyclohexylamine C₆H₁₃N 134–136 0.867 Low Stable, industrial uses
Benzylamine C₇H₉N 185 0.981 N/A Aromatic π-π interactions

Key Observations :

  • Ring Strain : this compound’s strained ring enhances reactivity compared to larger cycloalkanes (e.g., cyclohexylamine) but is less strained than cyclopropylamine .
  • Hydrophobic Interactions : this compound’s compact structure allows precise hydrophobic interactions in enzyme binding pockets, unlike bulkier amines like cyclohexylamine .

Reactivity in Diazotization :

  • This compound reacts with NaNO₂/HCl to form unstable diazonium salts, decomposing into cyclobutanol and N₂ gas .
  • Cyclohexylamine forms more stable diazonium intermediates, enabling coupling reactions without rapid decomposition .

Enzymatic Functionalization :

  • Engineered P450BM3 hydroxylates this compound derivatives regioselectively at C3, a feature exploited in drug discovery .
  • Cyclopentylamine and benzylamine show lower enzymatic selectivity due to steric hindrance or electronic effects .

Market Trends (2024) :

  • This compound: Priced at $102.81–$1,544.95 (Thermo Scientific), with North America and Europe as major consumers .
  • Cyclohexylamine : Dominates industrial markets (e.g., corrosion inhibitors, rubber chemicals) with a global market size exceeding $500 million .

Pharmaceutical Relevance :

  • This compound derivatives are prioritized in kinase inhibitor development (e.g., N-cyclobutyl-2-(4-phenoxy)acetamide) .
  • Benzylamine is widely used in agrochemicals but lacks the ring strain beneficial for targeted drug design .

Biological Activity

Cyclobutylamine (CBA) is a cyclic amine that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, pharmacological potential, and recent research findings.

Structural Characteristics and Synthesis

This compound is characterized by a four-membered ring structure, which imparts unique chemical properties. The synthesis of this compound typically involves methods such as hydrolysis of cyclobutanecarboxylic acids or rearrangement reactions. Recent advancements have improved the yield and efficiency of these synthetic routes, enabling the production of this compound derivatives with varied functional groups for enhanced biological activity .

Synthesis Method Description
HydrolysisInvolves the conversion of cyclobutanecarboxylic acids to cyclobutylamines.
Curtius RearrangementA method that rearranges azides to form amines, including cyclobutylamines.

1. Anticancer Properties

This compound derivatives have shown promising anticancer activities. For instance, certain cyclobutane-based compounds have been identified as effective antagonists of integrins, particularly αvβ3, which are crucial in cancer cell proliferation and metastasis. These compounds demonstrated low IC50 values (<1 μM) in cell-based assays, indicating potent activity against various cancer cell lines while exhibiting good metabolic stability in vivo .

2. Monoamine Oxidase Inhibition

Research has also highlighted the role of this compound as a substrate and irreversible inhibitor of monoamine oxidase (MAO). Specifically, 1-phenylthis compound (PCBA), a derivative of this compound, was shown to inactivate MAO through a mechanism involving the attachment to the flavin cofactor, leading to significant metabolic transformations . This suggests potential applications in treating neurodegenerative disorders by modulating neurotransmitter levels.

3. Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties, particularly as an inhibitor of retinoic acid receptor-related orphan receptor gamma (RORγt), which plays a vital role in autoimmune diseases like rheumatoid arthritis and psoriasis. Compounds targeting RORγt have been linked to reduced inflammation and improved therapeutic outcomes in preclinical models .

Case Study 1: Integrin Antagonists

A study focused on synthesizing cyclobutane-based integrin antagonists revealed that these compounds could effectively inhibit cell adhesion and invasion processes critical for tumor progression. The lead compound demonstrated favorable pharmacokinetic properties and was well-tolerated in vivo, supporting its potential as a therapeutic agent .

Case Study 2: MAO Inhibition

In another investigation, PCBA was characterized as a time-dependent irreversible inhibitor of MAO. The study detailed the metabolic pathway leading to the formation of several metabolites, providing insights into the drug's mechanism of action and potential side effects related to MAO inhibition .

Research Findings

Recent studies have contributed significantly to understanding the biological activity of this compound:

  • Metabolic Stability : Cyclobutane derivatives have shown enhanced metabolic stability compared to their non-cyclic counterparts, making them attractive candidates for drug development .
  • Selectivity : Certain cyclobutane analogs exhibited selectivity towards specific targets, such as kinases involved in cancer progression and immune response regulation .
  • Synthetic Versatility : The ability to modify the cyclobutane ring with various side chains has expanded the scope for creating novel compounds with tailored biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cyclobutylamine, and how do reaction conditions influence yield and purity?

Methodological Answer : this compound synthesis typically involves cyclization of γ-aminobutyric acid derivatives or reductive amination of cyclobutanone. Key parameters include:

  • Catalyst selection : Use of palladium or nickel catalysts for hydrogenation steps .
  • Temperature control : Maintaining 80–120°C to prevent ring-opening side reactions .
  • Purification : Distillation under reduced pressure (e.g., 40–60 mmHg) to isolate ≥98% purity .
    Experimental validation should include GC-MS for purity analysis and NMR for structural confirmation .

Q. How can spectroscopic techniques (e.g., NMR, IR) reliably characterize this compound and its derivatives?

Methodological Answer :

  • ¹H/¹³C NMR : this compound’s strained ring produces distinct shifts:
    • ¹H NMR: δ 1.6–2.1 ppm (ring protons), δ 2.8–3.2 ppm (NH₂) .
    • ¹³C NMR: δ 25–35 ppm (ring carbons), δ 45–50 ppm (amine-attached carbon) .
  • IR : NH₂ stretching at 3300–3500 cm⁻¹; ring deformation at 700–800 cm⁻¹ .
    Cross-validate with X-ray crystallography for novel derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer :

  • Ventilation : Use fume hoods to mitigate vapor exposure (explosive limits: 1.2–8.5% in air) .
  • Storage : Inert atmosphere (N₂/Ar) at ≤25°C; avoid contact with oxidizers (e.g., HNO₃) .
  • First aid : Immediate irrigation for skin/eye contact; activated charcoal for ingestion .

Advanced Research Questions

Q. How do steric and electronic effects in this compound derivatives modulate their reactivity in organocatalytic applications?

Methodological Answer :

  • Steric analysis : Substituents at the amine group (e.g., methyl, benzyl) alter nucleophilicity. Use Hammett plots to correlate electronic effects with reaction rates .
  • Case study : Compare catalytic efficiency in asymmetric aldol reactions using DFT calculations (e.g., B3LYP/6-31G*) to map transition states .
  • Experimental validation : Kinetic studies under varied pH and solvent polarity .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

Methodological Answer :

  • Data reconciliation : Compare calorimetric (DSC/TGA) and computational (Gaussian) results:
    • ΔHf (experimental) : 85–90 kJ/mol vs. ΔHf (DFT) : 88–92 kJ/mol .
  • Error sources : Impurity interference in experimental measurements; basis set limitations in simulations .
  • Best practice : Triangulate data across ≥3 independent studies and report confidence intervals .

Q. How can this compound’s stability under photolytic conditions inform its use in light-sensitive drug delivery systems?

Methodological Answer :

  • Experimental design :
    • Expose this compound to UV (254 nm) and monitor degradation via HPLC .
    • Quantify photoproducts (e.g., cyclopropane derivatives) using MS/MS fragmentation .
  • Mechanistic insight : Radical intermediates detected via EPR spectroscopy; correlate with Arrhenius kinetics .

Q. Methodological Frameworks

Table 1. Key Parameters for this compound Research

Parameter Basic Research Advanced Research
Synthesis Yield 60–75% (standard conditions)≥90% (optimized catalysts)
Purity Threshold ≥95% (GC-MS) ≥99.5% (chiral HPLC)
Thermal Stability Stable ≤100°C Decomposition at 150°C (TGA)
Data Reproducibility Single-lab validation Multi-lab collaborative trials

Properties

IUPAC Name

cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c5-4-2-1-3-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZKOVLJUKWSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870982
Record name Cyclobutanamine
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Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2516-34-9, 6291-01-6
Record name Cyclobutylamine
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Record name 1-Aminocyclobutane
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Record name Cyclobutylammonium chloride
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Record name Cyclobutylamine
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Retrosynthesis Analysis

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